![molecular formula C14H19N5O2S B6439079 1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine CAS No. 2548995-36-2](/img/structure/B6439079.png)
1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine
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Description
The compound “1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrazin ring system, which is a type of nitrogen-containing heterocyclic compound. This ring system is substituted with a cyclopropyl group and a piperazine ring. The piperazine ring is further substituted with a methanesulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazin ring system, the cyclopropyl group, and the methanesulfonylpiperazine group . These groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the methanesulfonyl group is a good leaving group, which means it could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methanesulfonyl group could increase its solubility in polar solvents .Future Directions
Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could include testing its activity against various biological targets and evaluating its toxicity in relevant biological models .
Mechanism of Action
Target of Action
Similar compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have shown strong inhibition against their targets, suggesting that they may occupy the hydrophobic cavity of the target’s pocket . This interaction could lead to changes in the target’s activity, potentially inhibiting its function .
Biochemical Pathways
Cdk2 inhibitors, like similar compounds, can affect the cell cycle progression . By inhibiting CDK2, these compounds can potentially halt the cell cycle, preventing the proliferation of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have demonstrated potent dual activity against examined cell lines and CDK2, leading to significant alterations in cell cycle progression and induction of apoptosis within cells .
properties
IUPAC Name |
2-cyclopropyl-4-(4-methylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O2S/c1-22(20,21)18-8-6-17(7-9-18)14-13-10-12(11-2-3-11)16-19(13)5-4-15-14/h4-5,10-11H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKPARFGFDCNDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=CN3C2=CC(=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}-4-methanesulfonylpiperazine |
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